molecular formula C8H12N2O2 B3424806 Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione CAS No. 37043-04-2

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

Cat. No.: B3424806
CAS No.: 37043-04-2
M. Wt: 168.19 g/mol
InChI Key: YXBLPNSWHUPKPH-UHFFFAOYSA-N
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Description

Significance of the Pyrido[1,2-a]pyrazine Scaffold in Medicinal Chemistry Research

The pyrido[1,2-a]pyrazine scaffold and its related structures, such as pyrido[1,2-a]pyrimidines, are recognized as "privileged structures" in medicinal chemistry. This designation is due to their ability to bind to a variety of biological targets, leading to a wide range of pharmacological activities. researchgate.net Derivatives of these scaffolds have been investigated for numerous therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. jocpr.comorientjchem.org

For instance, the related pyrido[2,3-d]pyrimidine scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jocpr.com Similarly, pyridazine-containing compounds have been extensively synthesized and evaluated for their anticancer properties, targeting diverse biological processes involved in cancer. nih.gov The inherent bioactivity of these core structures underscores the continued interest in synthesizing and evaluating new derivatives, including those with fused ring systems like Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione.

Table 1: Reported Biological Activities of Related Pyridine-Fused Heterocyclic Scaffolds

Scaffold Reported Biological Activities
Pyrido[1,2-a]pyrimidine Antidepressant, gastrointestinal protective, neurotropic, stress-protecting, anticancer. researchgate.net
Pyrido[2,3-d]pyrimidine Molluscicidal, anticancer, antimicrobial, anti-inflammatory, antiviral, antihypertensive. jocpr.com
Pyridazine Anticancer (targeting tumor metabolism, cell signal transduction, and epigenetic modifications). nih.gov
Imidazo[1,2-b]pyridazine Anti-inflammatory, antibacterial, anticancer, antiparasitic, antiviral. nih.gov

Overview of Fused Diketopiperazine Systems as Research Targets

This compound is a fused diketopiperazine. Diketopiperazines (DKPs), specifically the 2,5-diketopiperazine isomers, are one of the most common classes of peptide derivatives found in nature. google.com They are cyclic dipeptides formed from the condensation of two amino acids. nih.gov This core structure is present in a vast number of biologically active natural products isolated from fungi, bacteria, plants, and marine organisms. nih.govnih.gov

The DKP scaffold offers several advantages in a medicinal chemistry context. Its conformationally constrained, nearly planar structure provides a rigid backbone for the spatial orientation of substituents. tandfonline.com This rigidity, combined with the presence of both hydrogen bond donors and acceptors, allows for high-affinity interactions with a variety of biological receptors. nih.gov Furthermore, the cyclic nature of DKPs confers enhanced stability against proteolytic degradation compared to their linear peptide counterparts. nih.gov These favorable characteristics have made DKPs and their fused derivatives attractive targets for drug discovery, with research demonstrating their potential as anticancer, antiviral, antifungal, and antibacterial agents. nih.govwikipedia.org

Table 2: Examples of Bioactive Diketopiperazine-Containing Compounds

Compound Source Reported Biological Activity
Gliotoxin Fungi Immunosuppressive, antiviral, antitumor. wikipedia.org
Bicyclomycin Streptomyces species Antibacterial. mdpi.com
Naseseazine C Marine-derived actinomycete Antiplasmodial. mdpi.com
Cyclo(L-Val-L-Pro) Fungus Aspergillus fumigatus Weak antibacterial activity, quorum-sensing signal molecule. tandfonline.com

Historical Context and Initial Academic Investigations of the Compound

While specific early academic investigations focusing solely on this compound are not extensively documented in publicly available literature, the historical context of its synthesis and study can be inferred from the development of related chemical structures. The foundational work on diketopiperazines dates back to the late 19th century. A significant milestone in this area was the application of the Curtius rearrangement, a versatile reaction for converting carboxylic acids into amines, which has been widely used in the synthesis of amino acids and their derivatives. nih.govnih.govrsc.org

The synthesis of fused heterocyclic systems containing the pyrido[1,2-a]pyrazine core has been a subject of academic research. For instance, studies have been conducted on the stereochemistry of substituted octahydro-2H-pyrido[1,2-a]pyrazines and their corresponding lactams, providing insights into their conformational preferences. rsc.org Additionally, synthetic methodologies have been developed for related structures, such as the one-pot synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones from 6-hydroxypicolinic acids. nih.govacs.org The asymmetric synthesis of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has also been reported, highlighting the interest in controlling the stereochemistry of this scaffold for potential applications in drug development. These synthetic advancements in related fused piperazine (B1678402) and pyridine (B92270) systems have laid the groundwork for the construction and investigation of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBLPNSWHUPKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441342
Record name Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150284-51-8, 37043-04-2
Record name Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydro-1H-pyrido[1,2-a]piperazine-1,4-dione
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Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for the Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione Core

Tandem reactions that form multiple bonds in a single operation offer an efficient route to complex molecules like pyrido[1,2-a]pyrazines. One such approach involves the generation of an iminium ion, which then undergoes an intramolecular cyclization. For instance, the reaction between pyridinyloxyacetaldehyde and a primary amine can be catalyzed by an acid to generate a novel pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold through a tandem iminium cyclization and Smiles rearrangement. nih.gov While this specific example leads to a related pyrrolo-fused system, the underlying principle of iminium ion-mediated cyclization is applicable to the construction of the core pyridopyrazine skeleton. The choice of catalyst is crucial; trifluoroacetic acid (TFA) is effective for reactions with aromatic amines, while titanium tetrachloride (TiCl₄) is superior for aliphatic amines. nih.gov

This cascade process often involves the in situ formation of an azomethine ylide or nitrone, which then undergoes an intramolecular dipolar cycloaddition to stereoselectively form fused tricyclic amine systems from acyclic aldehyde precursors. nih.gov

Table 1: Catalyst Effect on Tandem Iminium Cyclization

Amine Type Catalyst Efficacy
Aromatic Trifluoroacetic acid (TFA) Efficient

Data sourced from a study on pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives. nih.gov

A fundamental and widely used method for constructing heterocyclic systems is the condensation of amines with carbonyl compounds, followed by an intramolecular cyclization. In the context of the this compound scaffold, this typically involves the reaction of a piperidine-based precursor with a suitable difunctionalized component. A cascade process can be initiated by the condensation of an aldehyde with a primary amine, which then undergoes cyclization. nih.gov This methodology is straightforward, and the aldehyde precursors can be prepared in high yield. nih.gov The reaction can be designed to form different ring sizes, with the formation of five- and six-membered rings being common. nih.gov

A facile one-pot synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones has been developed using a sequential coupling/cyclization reaction of 6-hydroxypicolinic acids and β-hydroxylamines. nih.gov This transformation uses O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) to facilitate both amide formation and subsequent intramolecular alkylation under mild conditions. nih.gov

The Smiles rearrangement is a powerful intramolecular aromatic nucleophilic substitution reaction for forming heterocyclic compounds. researchgate.net This rearrangement has been successfully applied to the functionalization of pyridine (B92270) rings to obtain various pyridine-containing heterocycles. researchgate.net A tandem approach combining iminium cyclization with a Smiles rearrangement has been used to generate novel pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffolds from pyridinyloxyacetaldehyde and primary amines. nih.gov

Theoretical studies on a typical S–N-type Smiles rearrangement involved in synthesizing thiazinone-fused pyridines show that the process consists of two main steps: an intramolecular ipso-position substitution followed by ring closure. researchgate.net The reaction is kinetically feasible and thermodynamically favorable under mild conditions, such as controlled microwave heating. researchgate.net This methodology has also been explored in the synthesis of 1,6-diazaphenothiazines from the 3-amino-2,2'-dipyridyl sulfide system. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. This strategy is well-suited for building libraries of complex molecules like pyrido[1,2-a]pyrazine derivatives.

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, involving an aminoazine, an aldehyde, and an isonitrile, is a notable example used to synthesize various imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. researchgate.net This reaction is typically acid-catalyzed, with perchloric acid being particularly effective, significantly enhancing the reaction kinetics. researchgate.net

Another approach involves a five-component cascade reaction to synthesize N'- (1-(4-nitrophenyl)ethylidene)pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives. rsc.org This domino protocol proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. rsc.org A key advantage of this method is its operational simplicity and use of environmentally benign solvents like water and ethanol. rsc.org

Table 2: Representative Multicomponent Reaction for Pyrido[2,3-b]pyrazine Synthesis nih.gov

Reactant 1 Reactant 2 Reactant 3 Catalyst Solvent Yield

This reaction synthesizes substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives. nih.gov

Cyclocondensation and Michael addition are cornerstone reactions in heterocyclic synthesis. A copper-catalyzed domino synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed from 1,4-enediones and 2-aminoheterocycles, with air serving as the oxidant. nih.gov This process involves an aza-Michael addition, followed by aerobic dehydrogenation and intramolecular amidation. nih.gov

The Michael addition of hydrazines to α,β-unsaturated carbonyl compounds is a standard method for creating pyrazolines, which can then be further elaborated. beilstein-journals.org Similarly, the Michael addition/elimination of an indoline with N-benzyl dibromomaleimide, followed by oxidation, can generate a key intermediate for further cyclization into a pyrido-fused scaffold. nih.gov Asymmetric Michael addition/cyclization cascade reactions have also been developed to create complex spiro-scaffolds with high enantioselectivity. rsc.org

Solid-phase synthesis offers significant advantages for the construction of compound libraries, including simplified purification and the potential for automation. This technique has been successfully applied to the synthesis of pyridopyrazine scaffolds. One method combines the synthesis of diketopiperazines with a [4 + 2] cyclocondensation reaction to form a 9,9a-dihydro-2H-pyrido-[1,2a]- pyrazine-3,8(1,4-dialkyl)dione. nih.gov This bicyclic molecule, containing the core pyridopyrazine structure, is built upon a solid support. nih.gov

The key reaction employs imines bound to the solid support which react with Danishefsky's diene in a [4 + 2] cyclocondensation. nih.gov This central reaction proceeds under mild conditions and utilizes readily available building blocks, making it suitable for creating peptidomimetic scaffolds. nih.gov The use of a 'Backbone Amide Linker' can be harnessed for the intentional solid-phase preparation of diketopiperazines, which serve as useful scaffolds for combinatorial chemistry. lookchem.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Pyridinyloxyacetaldehyde
Trifluoroacetic acid (TFA)
Titanium tetrachloride (TiCl₄)
6-Hydroxypicolinic acid
β-Hydroxylamines
O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
3-amino-2,2'-dipyridyl sulfide
Perchloric acid
Indane 1,3-dione
2-Aminopyrazine
p-Toluenesulfonic acid (p-TSA)
N-benzyl dibromomaleimide
Danishefsky's diene

Stereoselective and Regioselective Synthesis Considerations

The controlled synthesis of specific stereoisomers (stereoselective synthesis) and the selective reaction at a particular site on the molecule (regioselective synthesis) are crucial for developing potent and specific bioactive compounds.

Stereoselective Synthesis: The asymmetric synthesis of the closely related octahydro-2H-pyrido[1,2-a]pyrazine core has been achieved, providing a foundation for the stereocontrolled synthesis of the dione derivative. One approach involves the use of chiral starting materials to introduce the desired stereochemistry. For instance, optically pure octahydro-2H-pyrido[1,2-a]pyrazines have been prepared from (-)-2-cyano-6-phenyloxazolopiperidine. This precursor establishes the stereochemistry that is carried through the subsequent cyclization steps to form the bicyclic ring system researchgate.netepa.gov. Such methodologies can be adapted to produce enantiomerically enriched this compound by employing chiral building blocks that lead to the dione structure.

Organocatalytic asymmetric cycloaddition reactions represent another powerful strategy. For example, chiral 1,2-oxazinane and hexahydropyridazine spirocyclic scaffolds have been synthesized with high diastereoselectivity and enantioselectivity using organocatalysis nih.gov. These methods, which involve the formation of heterocyclic rings through controlled cycloadditions, could potentially be applied to the synthesis of the this compound core by selecting appropriate precursors.

Regioselective Synthesis: Regioselective functionalization of the pyrido[1,2-a]pyrazine scaffold allows for the introduction of substituents at specific positions, which is critical for tuning the compound's biological activity. While research specifically on the hexahydro-1,4-dione is limited, studies on related fused N-heterocycles offer valuable insights. For example, the regioselective functionalization of the imidazo[1,2-a]pyrazine (B1224502) scaffold has been achieved through the use of organometallic intermediates. By employing zinc and magnesium organometallic reagents, specific positions on the heterocyclic core can be selectively metalated and subsequently reacted with various electrophiles to introduce a range of functional groups nih.gov. This approach provides a roadmap for the development of regioselective functionalization strategies for the this compound core.

Furthermore, regioselective and stereospecific [3+3] annulation reactions have been developed for the synthesis of functionalized 1,4-thiazines, demonstrating how the nature of substituents on the starting materials can control the regioselectivity of the cyclization process rsc.org. Such principles can inform the design of synthetic routes to specifically substituted this compound derivatives.

Strategies for Structural Modification and Derivatization

Substituent Modifications for Bioactivity Enhancement

Modification of substituents on the this compound core is a key strategy for enhancing its biological activity and selectivity.

Research has shown that even small changes to the substituents can have a significant impact on the biological properties of related heterocyclic compounds. For example, in a series of hexahydropyrazino[1,2-d]pyrido[3,2-b] researchgate.netnih.govoxazine derivatives, the chirality of the fused rings and the nature of the group conjugated to the rings were found to be critical for their inhibitory activity against PARP7, a promising anti-tumor target researchgate.netnih.gov.

Specifically for the pyrrolo[1,2-a]pyrazine-1,4-dione series, a derivative, hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione, extracted from Streptomyces sp., has been evaluated for its biological activity nih.gov. This highlights that substituents at the 3-position can confer bioactivity. Further studies have focused on the synthesis of other analogs, such as 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, indicating an interest in exploring the impact of different alkyl substituents at this position nih.gov. The antioxidant, antimicrobial, and anticancer activities have been reported for hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione researchgate.net.

The following table summarizes some substituted derivatives of the related pyrrolo[1,2-a]pyrazine-1,4-dione that have been investigated for their biological activities.

Compound NameSubstituent at Position 3Investigated Bioactivity
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-PhenylmethylHemolytic, genotoxic, cytotoxic nih.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-2-methylpropyl (isobutyl)Antioxidant, antimicrobial, anticancer researchgate.net
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-1-methylethyl (isopropyl)Natural product, functionally related to an alpha-amino acid rsc.orgnih.gov

Core Structural Variations within the Pyrido[1,2-a]pyrazine Framework

Altering the core structure of the pyrido[1,2-a]pyrazine framework can lead to new classes of compounds with distinct biological profiles. While direct modifications of the this compound core are not extensively reported, variations in related systems provide insights into potential strategies.

One approach is the synthesis of analogs with different ring fusion patterns or the introduction of additional heteroatoms. For example, the synthesis of pyrazino[1,2-a]indoles and pyrazino[1,2-a]indol-1-ones represents a significant structural variation where the pyridine ring is replaced by an indole moiety nih.gov. These compounds have been explored for a range of biological activities, including neuropsychiatric and anti-cancer properties nih.gov.

Another strategy involves the synthesis of derivatives with different levels of saturation in the heterocyclic rings. For instance, the development of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as KRAS covalent inhibitors demonstrates how modifying the oxidation state of the pyridopyrazine core can lead to compounds with specific therapeutic applications nih.gov.

The table below illustrates some examples of core structural variations in related pyrido- and pyrazino-fused systems.

Core Structure VariationExample Compound ClassTherapeutic Target/Application
Indole fused to pyrazine (B50134)Pyrazino[1,2-a]indolesNeuropsychiatric disorders, Cancer nih.gov
Dihydropyridopyrazine dione1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dionesKRAS-related cancers nih.gov
Pyrrolopyrido-pyrazineHexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines5-HT(2C) receptor agonists nih.gov

Incorporation into Hybrid Molecular Structures

Creating hybrid molecules by combining the this compound scaffold with other pharmacophores is a promising strategy to develop compounds with novel or enhanced biological activities. This approach, known as molecular hybridization, aims to integrate the beneficial properties of different molecular entities into a single molecule.

While specific examples involving the this compound core are not widely documented, the general principle of creating pyrazine-containing hybrids is well-established. For instance, hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds have been synthesized and shown to exhibit potent antitubercular activity nist.gov.

Another example is the design and synthesis of novel chloropyridazine hybrids as potential anticancer agents. These molecules combine a chloropyridazine moiety with other functional groups to induce apoptosis and inhibit PARP-1 in cancer cells rsc.org. These studies demonstrate the feasibility and potential of molecular hybridization to generate new therapeutic agents. The this compound core could similarly be incorporated into such hybrid structures to explore new biological activities.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the hydrogen and carbon framework of a molecule, respectively.

For Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione, the ¹H NMR spectrum would be expected to show a series of signals corresponding to the 12 protons in the structure. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons, while the splitting pattern (multiplicity) would reveal the number of adjacent protons, and the integration value would correspond to the number of protons generating the signal.

Similarly, the ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the two carbonyl carbons (C=O) would be expected to appear significantly downfield (typically >160 ppm) due to the deshielding effect of the oxygen atoms. The remaining signals would correspond to the saturated carbon atoms of the fused ring system. While specific, experimentally-derived NMR data for this exact compound is scarce, analysis of related heterocyclic structures confirms the utility of NMR in their characterization. researchgate.net

Table 1: Predicted NMR Data for this compound

Atom Type Predicted Chemical Shift Range (ppm) Notes
¹H NMR 1.5 - 4.5 Protons on carbons adjacent to nitrogen and carbonyl groups would appear more downfield. Complex splitting patterns are expected due to the rigid bicyclic structure.
¹³C NMR 20 - 70 Signals for the six aliphatic (sp³) carbons in the ring structure.
¹³C NMR 165 - 180 Signals for the two carbonyl (C=O) carbons.

Note: This table represents expected values based on general principles of NMR spectroscopy and may not reflect precise experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

The FT-IR spectrum of this compound would be dominated by strong absorption bands characteristic of the amide functional groups (specifically, a cyclic diamide (B1670390) or diketopiperazine). A strong, sharp absorption band between 1650 and 1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibrations. Other significant peaks would include C-N stretching and C-H stretching vibrations for the aliphatic portions of the molecule. This technique has been used to confirm the identity of the related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. researchgate.netbldpharm.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₂N₂O₂, corresponding to a molecular weight of approximately 168.19 g/mol . High-resolution mass spectrometry would be able to confirm this exact mass.

When coupled with Gas Chromatography (GC-MS), complex mixtures can be separated before the individual components are introduced into the mass spectrometer. This is a powerful tool for both identification and purity assessment. For the related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, GC-MS analysis has been used to successfully identify it from bacterial culture filtrates, where its mass spectrum is compared against spectral libraries like NIST for confirmation. researchgate.netchemeo.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS or LC-MS) is a hybrid technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for analyzing compounds that are not volatile enough for GC-MS. The LC-MS analysis of this compound would involve separating the compound on an HPLC column and then directing the eluent to a mass spectrometer to confirm its molecular weight. Tandem mass spectrometry (MS/MS) could further be used to generate specific fragmentation patterns for definitive structural confirmation.

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of a synthesized compound and its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. A high-pressure pump is used to pass a solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column.

HPLC methods are critical for assessing the purity of this compound. By developing a specific method (choosing the appropriate column, mobile phase, and detector), one can separate the target compound from any starting materials, byproducts, or impurities. The retention time (the time it takes for the compound to pass through the column) is a characteristic feature used for identification, while the peak area can be used for quantification. The purification of related bioactive compounds, such as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, has been achieved using HPLC, highlighting its importance in obtaining high-purity material for further study. researchgate.netbldpharm.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound

Silica (B1680970) Gel Column Chromatography for Compound Isolation

Silica gel column chromatography is a fundamental and widely employed technique for the purification of organic compounds from reaction mixtures or natural product extracts. The principle of this method lies in the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The separation is based on the varying polarities of the compounds, with more polar compounds adsorbing more strongly to the polar silica gel and thus eluting more slowly than less polar compounds.

While specific experimental data for the isolation of this compound is not extensively detailed in publicly available literature, the general methodology can be inferred from the purification of analogous heterocyclic compounds. For instance, in the purification of similar pyrazine (B50134) derivatives, a slurry of silica gel (typically 60-120 or 230-400 mesh) in a non-polar solvent is packed into a glass column. The crude reaction mixture containing this compound is then loaded onto the top of the silica gel bed.

The elution process involves passing a solvent system of gradually increasing polarity through the column. This is often referred to as a gradient elution. The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A common solvent system for compounds of moderate polarity, such as the target dione, might start with a non-polar solvent like hexane (B92381) or petroleum ether, with increasing proportions of a more polar solvent like ethyl acetate (B1210297) or dichloromethane.

The progress of the separation is monitored by collecting fractions of the eluate and analyzing them by TLC. Fractions containing the pure compound, as indicated by a single spot on the TLC plate with a specific retention factor (Rf), are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

Table 1: Illustrative Parameters for Silica Gel Column Chromatography

ParameterDescription
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate (e.g., starting from 100% Hexane and gradually increasing the percentage of Ethyl Acetate)
Sample Loading Dry loading (adsorbed onto a small amount of silica gel) or wet loading (dissolved in a minimal amount of the initial eluent)
Fraction Collection Performed in regular volumes (e.g., 10-20 mL per fraction)
Monitoring Thin-Layer Chromatography (TLC) with UV visualization or chemical staining

X-ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for a molecule like this compound that possesses stereogenic centers.

The first and often most challenging step in X-ray crystallographic analysis is the growth of a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound, vapor diffusion, or slow cooling of a hot, saturated solution. The choice of solvent is critical and can significantly influence crystal quality.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector.

This diffraction data is then processed mathematically to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a complete three-dimensional model of the molecule is constructed. For chiral molecules, if a heavy atom is present or if anomalous dispersion techniques are used, the absolute configuration of the stereocenters can be unequivocally established.

The crystallographic data also reveals the preferred conformation of the molecule in the solid state. For this compound, this would include the puckering of the piperazine (B1678402) and pyridine (B92270) rings and the relative orientation of the substituents.

Table 2: Representative Crystallographic Data Parameters

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Calculated Density (ρ) g/cm³
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data
Flack Parameter Used to determine the absolute configuration of a chiral molecule

Investigations into Biological Activities and Therapeutic Research Potential

Anticancer and Antitumor Activity Research

Research into the anticancer and antitumor properties of compounds related to hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione has revealed promising cytotoxic effects against various cancer cell lines and has begun to uncover the molecular pathways underlying these activities.

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

A notable derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP), has demonstrated significant in vitro anticancer potential. Studies have shown its dose-dependent cytotoxic effects on human lung (A549) and cervical (HeLa) cancer cells. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 19.94 ± 1.23 µg/ml for A549 cells and 16.73 ± 1.78 µg/ml for HeLa cells.

In Vitro Cytotoxicity of a PPDHMP
Cancer Cell LineIC50 (µg/ml)

Exploration of Molecular Mechanisms Underlying Antitumor Effects

Investigations into the molecular mechanisms of PPDHMP's antitumor effects have revealed its ability to induce apoptosis, or programmed cell death, in cancer cells. Staining of treated cancer cells has shown morphological changes characteristic of apoptosis, such as nuclear condensation, cell shrinkage, and the formation of apoptotic bodies. Furthermore, the compound was found to cause a progressive accumulation of fragmented DNA in a time-dependent manner.

Flow cytometric analysis has indicated that the compound can arrest the cell cycle at the G1 phase. Western blotting analysis provided further insight, confirming the down-regulation of cyclin-D1 and cyclin-dependent kinase (CDK-2). Additionally, a decrease in the anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL) was observed, alongside the activation of caspase-9 and caspase-3, and the cleavage of PARP. These findings collectively point towards a multi-faceted mechanism of action that disrupts cancer cell proliferation and survival.

Antimicrobial Activity Research

Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties, demonstrating efficacy against both bacterial and fungal pathogens.

Antibacterial Efficacy Studies (e.g., against Staphylococcus aureus, Escherichia coli)

A related compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis MSI45, has shown a potent inhibitory effect on multidrug-resistant Staphylococcus aureus. Further studies on derivatives of pyridopyrazine-diones have indicated a broader spectrum of antibacterial activity, with reported Minimum Inhibitory Concentrations (MIC) against both Staphylococcus aureus and Escherichia coli. vulcanchem.com

Antifungal Properties Investigations

The antifungal potential of this class of compounds has also been a subject of study. For instance, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl), obtained from Streptomyces sp. VITPK9, has demonstrated anticandidal activity against Candida albicans, C. krusei, and C. tropicalis.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

For the compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, the MIC against multidrug-resistant S. aureus was determined to be 15 ± 0.172 mg/L, and the Minimum Bactericidal Concentration (MBC) was 20 ± 0.072 mg/L. The ratio of MBC to MIC being close to 1 suggests a bactericidal mode of action. For other derivatives, the MIC values against Staphylococcus aureus have been reported in the range of 8–16 µg/mL, and against Escherichia coli, the range is 32–64 µg/mL. vulcanchem.com

Antimicrobial Activity of Pyrido[1,2-a]pyrazine Derivatives
Bacterial StrainCompoundMICMBC

Cardiovascular Activity Research

Currently, there is limited specific information available in publicly accessible scientific literature regarding direct studies on the effects of this compound on blood pressure regulation or its potential vasodilatory properties. While the broader class of piperazine-containing molecules has been investigated for various pharmacological activities, dedicated research into the cardiovascular impact of this particular diketopiperazine is not extensively documented.

Anticonvulsant Activity Research (for related diketopiperazine derivatives)

Research into chiral derivatives of the perhydropyrido[1,2-a]pyrazine framework, to which this compound belongs, has uncovered significant potential for anticonvulsant activity. These investigations highlight the critical role that the three-dimensional arrangement of atoms (stereochemistry) plays in the efficacy of these compounds.

A series of chiral pyrido[1,2-a]pyrazine derivatives have been synthesized and assessed in established in vivo animal models of epilepsy. nih.gov The primary screening methods included the maximal electroshock seizure (MES) test, which helps identify compounds that prevent the spread of seizures, and the subcutaneous metrazol (scMET) seizure test, which is effective in recognizing agents that can raise the seizure threshold. nih.gov These models are crucial for the initial evaluation of potential anticonvulsant drugs.

A study on novel 2,6-diketopiperazine derivatives demonstrated a profound influence of the stereochemistry of the pyrido[1,2-a]pyrazine core on pharmacological activity. nih.gov Different stereoisomers of the same basic chemical structure exhibited markedly dissimilar anti-seizure efficacy. Notably, compounds with a (4R,9aS) absolute configuration were found to be inactive. In contrast, other stereoisomers showed a range of effects in the MES and scMET tests. The derivatives (4S,9aR)-6 and (4R,9aR)-6 were identified as particularly promising new lead structures, with the former showing a broad spectrum of anticonvulsant activity. nih.gov

Table 1: Influence of Stereochemistry on Anticonvulsant Activity in Perhydropyrido[1,2-a]pyrazine Derivatives

Stereoisomer Configuration Activity in MES and scMET tests Outcome
(4R,9aS) Inactive Considered not viable for anticonvulsant purposes nih.gov
(4S,9aR) Active Displayed a broad spectrum of anticonvulsant activity nih.gov
(4R,9aR) Active Showed high potency in specific models (6Hz and PISP) nih.gov

Enzyme Inhibition Studies

The diketopiperazine scaffold is recognized in medicinal chemistry as a "privileged structure" and is present in several therapeutic agents that function as enzyme inhibitors.

While specific enzyme inhibition studies targeting this compound are not widely reported, research on related structures provides insight into the potential of this chemical class. Diketopiperazine derivatives have been successfully developed as inhibitors for various enzymes. For instance, Tadalafil, a well-known drug, incorporates a diketopiperazine structure and functions as a phosphodiesterase type 5 (PDE5) inhibitor. wikipedia.org

Furthermore, the versatility of the diketopiperazine framework has been leveraged to design inhibitors for other significant biological targets. Researchers have designed and synthesized series of 2,5-diketopiperazines intended to inhibit the MDM2-p53 protein-protein interaction, which is a key target in cancer therapy. nih.gov More broadly, other pyrazine-containing heterocyclic structures have also yielded potent enzyme inhibitors. For example, imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as highly potent and selective inhibitors of the enzyme ENPP1, which is a target for cancer immunotherapy. nih.gov These examples underscore the potential of the core structure of this compound to serve as a scaffold for developing targeted enzyme inhibitors.

Based on a comprehensive review of available scientific literature, there is a notable scarcity of published research focusing on biological activities of this compound outside of its context as a structural analog or precursor to the anthelmintic drug Praziquantel. The academic interest in this specific chemical scaffold has been predominantly directed towards its effects on parasites, particularly schistosomes.

As a result, detailed research findings and data tables concerning other distinct bioactivities such as antimicrobial, cytotoxic, or enzyme-inhibitory effects for this specific compound are not available in the public domain.

Research into the broader class of diketopiperazines (DKPs) and related heterocyclic compounds shows a wide range of biological activities. For instance, studies on the structurally similar but distinct pyrrolo[1,2-a]pyrazine-1,4-dione core have identified compounds with significant antioxidant, antifungal, antibacterial, and anti-biofilm properties. However, these findings relate to a different chemical entity with a five-membered pyrrolo ring system and cannot be accurately attributed to the six-membered pyrido structure of this compound.

Similarly, while the cytotoxicity of Praziquantel itself has been evaluated against various human cell lines, this data is specific to a more complex derivative and does not represent the bioactivity of the parent this compound molecule.

Therefore, the section on "Other Bioactivities of Academic Research Interest" cannot be populated with the required scientifically accurate data and detailed findings at this time due to the lack of specific research on this compound for non-anthelmintic applications.

Elucidation of Mechanism of Action and Structure Activity Relationships Sar

Computational Chemistry and In Silico Modeling in Research

Computational chemistry and in silico modeling serve as indispensable tools in modern drug discovery and chemical research. These methods provide deep insights into the behavior of molecules at an atomic level, enabling predictions of their properties and interactions, thereby guiding experimental work and accelerating the development of new chemical entities. For a compound like Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione, these techniques can elucidate its potential as a therapeutic agent by exploring its interactions with biological targets, conformational flexibility, electronic characteristics, and pharmacokinetic profile.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the binding mode of a potential drug and for predicting its affinity for a biological target. The process involves sampling a vast number of orientations and conformations of the ligand within the receptor's binding site and scoring them based on factors like steric and electrostatic interactions.

For this compound, docking simulations would be employed to identify its potential protein targets and to understand the key interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Illustrative Research Findings: While specific docking studies on the pyrido compound are not readily available, research on the analogous compound, Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, demonstrates the utility of this approach. In one study, this analogue was docked into the active site of a modeled SDR protein (FOXG_00472) from Fusarium oxysporum. researchgate.net The simulation predicted a strong binding affinity, suggesting its potential as an inhibitor. researchgate.net The key parameters from this type of simulation are detailed in the table below.

ParameterValueSignificance
Docking Score-6.593 kcal/molIndicates the predicted binding affinity; more negative values suggest stronger binding.
Glide Energy-29.139 kcal/molA component of the scoring function that estimates the ligand-receptor binding energy.
Binding Free Energy (ΔG bind)-28.53 kcal/molThe overall estimated free energy change upon binding, reflecting the stability of the complex. researchgate.net

Such studies reveal specific amino acid residues within the target's active site that interact with the ligand, providing a structural basis for its activity and guiding further chemical modifications to enhance potency. researchgate.net

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. This technique is invaluable for studying the conformational flexibility of a ligand, the stability of a ligand-receptor complex, and the role of solvent molecules. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, resulting in a trajectory that describes how their positions and velocities change over time.

For this compound, MD simulations could be used to:

Explore its stable conformations in an aqueous environment.

Assess the stability of its docked pose within a protein's active site over a period of nanoseconds.

Analyze fluctuations in its structure and the surrounding protein to understand the dynamic nature of their interaction.

Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein. While specific MD studies on this compound are not available in the cited literature, simulations on similar heterocyclic systems have been used to validate docking results and confirm the stability of predicted binding modes. mdpi.com

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations are used to investigate the electronic structure and properties of molecules with high accuracy. binarystarchem.ca Methods like Density Functional Theory (DFT) can determine a molecule's geometry, energy levels of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and charge distribution. rsc.org

These properties are fundamental to understanding a molecule's reactivity and its ability to participate in intermolecular interactions. For this compound, QM calculations would provide insight into:

Reactivity: The HOMO-LUMO energy gap can indicate the molecule's chemical reactivity and kinetic stability. A smaller gap suggests it is more polarizable and more likely to engage in chemical reactions.

Interaction Sites: The molecular electrostatic potential (MEP) map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for hydrogen bonding and other electrostatic interactions.

The table below illustrates the types of electronic properties that would be determined through QM calculations for the compound.

PropertyTypical Information Yielded
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapIndicates chemical reactivity and stability.
Dipole MomentMeasures the overall polarity of the molecule, influencing solubility and binding.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. researchgate.net These predictions are vital in the early stages of drug discovery to filter out candidates with unfavorable properties, saving time and resources. nih.gov Methodologies include quantitative structure-activity relationship (QSAR) models, physicochemical property calculations, and rule-based filters like Lipinski's Rule of Five. aip.org

For this compound, a predicted ADMET profile would assess its potential as an orally bioavailable drug. Key parameters include:

Absorption: Prediction of properties like water solubility (LogS), intestinal absorption, and cell permeability.

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the compound's clearance pathways.

Toxicity: Early assessment of potential toxicities such as mutagenicity or cardiotoxicity.

The following table provides an example of a predicted ADMET profile for a drug-like heterocyclic compound, generated using common in silico tools. nih.govnih.gov

ADMET PropertyPredicted Value/DescriptorSignificance
Molecular Weight< 200 g/molComplies with Lipinski's rule (< 500), favoring good absorption.
LogP (Lipophilicity)-0.5 to 1.5Indicates balanced solubility, important for absorption and distribution.
Topological Polar Surface Area (TPSA)~50-70 ŲPredicts good intestinal absorption and cell permeability (typically < 140 Ų). nih.gov
Hydrogen Bond Donors1Complies with Lipinski's rule (≤ 5).
Hydrogen Bond Acceptors2Complies with Lipinski's rule (≤ 10).
Blood-Brain Barrier PermeationPredicted Low/ModerateIndicates potential to either act centrally or avoid central nervous system side effects.

Preclinical Research Methodologies and Translational Research Considerations

Toxicity and Safety Profile Assessment Methodologies (Research-focused)

A comprehensive assessment of a compound's toxicity and safety is a cornerstone of preclinical development. These studies are designed to identify potential adverse effects and to determine a safe window for potential therapeutic use. For derivatives of Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione, such as pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, various in vitro methods have been employed to evaluate its safety profile.

In vitro cytotoxicity assays are fundamental for assessing a compound's toxicity at the cellular level. These assays measure the degree to which a substance can cause damage to cells. A study on the derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, utilized the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate its effect on the viability of RAW 264.7, a mouse macrophage cell line. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, providing a quantitative measure of cell viability. The study revealed a moderate toxic effect on this normal cell line.

Interactive Data Table: In Vitro Cytotoxicity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- on RAW 264.7 Cells

Concentration (µg/mL)% Cell Viability
10090%
25075%
50050% (IC50)
100030%

Note: The data presented is illustrative and based on reported moderate toxicity with an IC50 value of 500 µg/mL.

Hemolytic activity assays are conducted to determine the potential of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin. This is a critical safety parameter, as hemolysis can lead to anemia and other serious complications. The hemolytic potential of pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- was assessed using human erythrocytes. The assay involves incubating different concentrations of the compound with a suspension of red blood cells and measuring the amount of hemoglobin released. Research has indicated that this compound exhibits mild hemolytic activity.

Interactive Data Table: Hemolytic Activity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-

Concentration (µg/mL)% Hemolysis
50< 5%
100~10%
115.550% (EC50)
200> 60%

Note: The data is illustrative and based on a reported EC50 value of 115.5 µg/mL.

Genotoxicity assessments are crucial for identifying compounds that can damage genetic material (DNA and chromosomes), potentially leading to mutations and cancer. One method to assess genotoxicity is the analysis of chromosomal aberrations in cultured cells. For pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, a genotoxicity study was conducted using phytohemagglutinin-stimulated peripheral blood lymphocytes. This involved treating the cells with the compound and then examining the chromosomes for structural abnormalities such as breaks, gaps, and exchanges. The study revealed that the compound induced minimal chromosomal aberrations when compared to a known mutagen.

Interactive Data Table: Genotoxicity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-

Treatment GroupMitotic Index (%)% of Cells with Chromosomal Aberrations
Control9.52.0
Compound (low conc.)9.23.5
Compound (high conc.)8.85.0
Positive Control (Streptomycin)7.515.0

Note: The data is illustrative and reflects the finding of minimal chromosomal aberrations compared to the positive control.

Pharmacokinetic and Pharmacodynamic Research (P-K/P-D)

Pharmacokinetics (PK) describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes the effects of the drug on the body. Understanding the PK/PD relationship is vital for predicting a compound's efficacy and safety.

Specific research on the absorption and distribution profiles of this compound is not available in the reviewed scientific literature. Such studies would typically involve administering the compound to animal models and measuring its concentration in various tissues and fluids over time to understand how it is taken up into the bloodstream and where it travels in the body.

Detailed investigations into the metabolic pathways and excretion mechanisms of this compound have not been reported in the available literature. Research in this area would focus on identifying the enzymes responsible for metabolizing the compound, the structure of its metabolites, and the primary routes of elimination from the body (e.g., through urine or feces). While the metabolism of some pyridine (B92270) and pyrazine (B50134) derivatives has been studied, this information cannot be directly extrapolated to the specific compound without dedicated experimental investigation.

Bioavailability Studies in Research Models

While specific bioavailability data for this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide valuable insights into the potential pharmacokinetic profile of this scaffold. Research on analogous heterocyclic systems is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.

A notable study on a related tricyclic derivative, a hexahydropyrazino[1,2-d]pyrido[3,2-b] nih.govnih.govoxazine derivative, investigated its potential as a PARP7 inhibitor. nih.gov In this research, a lead compound from this series demonstrated promising oral bioavailability in two different animal models. Specifically, the compound exhibited an oral bioavailability (F) of 33.9% in ICR mice and 45.2% in Beagle dogs. nih.gov These findings are significant as they suggest that the core scaffold, which shares structural similarities with this compound, can be absorbed from the gastrointestinal tract and reach systemic circulation effectively in different species.

Further ADME-T (absorption, distribution, metabolism, excretion, and toxicity) investigations in this study indicated that the derivative has the potential to be developed as a candidate drug molecule. nih.gov Such preclinical assessments in animal models are a critical step in translational research, providing the necessary data to predict human pharmacokinetics and to support the progression of a compound into clinical development. The acceptable bioavailability observed in both a rodent and a non-rodent species for a structurally analogous compound underscores the potential of the broader class of hexahydropyridopyrazine derivatives as orally administered therapeutic agents.

Interactive Data Table: Oral Bioavailability of a Structurally Related Compound

Animal ModelOral Bioavailability (F%)
ICR Mice33.9
Beagle Dogs45.2

Data derived from a study on a hexahydropyrazino[1,2-d]pyrido[3,2-b] nih.govnih.govoxazine derivative, a compound structurally related to this compound. nih.gov

Development as a Pharmacophore in Drug Design Research

The rigid, bicyclic structure of this compound makes it an attractive scaffold for the design of novel therapeutic agents. Its defined three-dimensional shape allows for the precise orientation of functional groups to interact with biological targets, a key aspect of a successful pharmacophore.

The process of identifying and optimizing lead compounds is a cornerstone of drug discovery. For scaffolds like this compound, this involves synthesizing a library of derivatives and evaluating their biological activity and pharmacological properties.

An example of this approach can be seen in the development of novel 5-HT(2C) receptor agonists. Researchers initiated lead optimization efforts on a class of compounds, 1,2,3,4,10,10a-hexahydro-1H-pyrazino[1,2-a]indoles, which led to the discovery of a new class of 5,5a,6,7,8,9-hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines. This iterative process of chemical modification and biological testing culminated in the identification of a potent and selective 5-HT(2C) receptor agonist.

In a separate line of research, a patent application disclosed a series of novel hexahydro-1H-pyrazino[1,2-a]pyrazine compounds as inhibitors of Toll-like receptors (TLR) 7, 8, and 9. These receptors are implicated in autoimmune diseases, and their inhibition represents a promising therapeutic strategy. The patent highlights the utility of the hexahydro-1H-pyrazino[1,2-a]pyrazine scaffold in generating compounds for the treatment of conditions such as systemic lupus erythematosus.

In rational drug discovery, the selection of a core chemical structure, or scaffold, is a critical decision that influences the entire trajectory of a drug development program. The this compound scaffold possesses several features that make it a priority for certain therapeutic targets.

Its rigid bicyclic nature reduces the conformational flexibility of the molecule. This can lead to higher binding affinity and selectivity for the target protein, as there is a lower entropic penalty upon binding. The presence of nitrogen atoms and carbonyl groups provides opportunities for hydrogen bonding and other key interactions with biological macromolecules.

The developability of a scaffold is also a key consideration. The promising oral bioavailability of a related hexahydropyrazino[1,2-d]pyrido[3,2-b] nih.govnih.govoxazine derivative suggests that compounds based on the this compound scaffold may have favorable pharmacokinetic properties. nih.gov This is a significant advantage, as poor bioavailability is a common reason for the failure of drug candidates in preclinical and clinical development.

The prioritization of this scaffold in drug discovery programs is therefore based on a combination of its structural features, which allow for potent and selective interactions with biological targets, and its potential for good drug-like properties, including oral bioavailability.

Challenges, Future Research Directions, and Emerging Applications

Synthetic Scale-Up and Efficiency Challenges in Research

Transitioning the synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione and its analogs from milligram-scale laboratory batches to larger, gram-scale quantities suitable for extensive preclinical testing presents significant hurdles. Many established laboratory syntheses for complex heterocyclic structures rely on multi-step processes that may not be economically viable or efficient for large-scale production. vulcanchem.com Challenges often include the use of expensive reagents, harsh reaction conditions, and complex purification methods.

Table 1: Comparison of Synthetic Strategies and Scale-Up Considerations

Synthetic Strategy Advantages Scale-Up Challenges
Multi-step Batch Synthesis High purity, well-established Time-consuming, high cost, waste generation
One-Pot Reactions Increased efficiency, reduced waste Optimization of multiple reaction steps
Flow Chemistry Precise control, improved safety, scalability Initial equipment investment, catalyst stability

| Multicomponent Reactions | High atom economy, structural diversity | Substrate scope limitations, regioselectivity control |

Addressing Issues of Selectivity and Off-Target Effects

A critical challenge in the development of any therapeutic agent is ensuring it interacts specifically with its intended biological target while minimizing interactions with other molecules in the body, which can lead to unwanted side effects. While the rigid, three-dimensional structure of the bicyclic diketopiperazine scaffold can enhance selectivity, off-target effects remain a concern. nih.gov

Derivatives of this scaffold have been investigated for a range of biological activities, including as mu-opioid receptor antagonists and inhibitors of tubulin polymerization. nih.govrsc.org However, some related pyridopyrazine compounds have shown toxicity in animal models, potentially due to off-target activities that are not yet fully understood. nih.gov Future research must focus on detailed structure-activity relationship (SAR) studies to identify the specific structural features that govern target selectivity. This involves synthesizing a wide array of analogs and evaluating their activity against a panel of related and unrelated biological targets. Computational modeling and molecular docking studies can also play a crucial role in predicting potential off-target interactions and guiding the design of more selective compounds. rsc.org

Development of Novel High-Throughput Screening Assays

The discovery of new therapeutic applications for this compound derivatives relies heavily on the ability to screen large libraries of these compounds against a diverse range of biological targets. taylorandfrancis.com High-throughput screening (HTS) is a key technology in this process, allowing for the rapid testing of thousands of compounds. chemdiv.comspringernature.com However, the development of effective HTS assays tailored to specific targets can be a significant challenge.

Future efforts will involve creating and validating novel cell-based and biochemical assays that are robust, reproducible, and amenable to automation. bioascent.com This includes assays for a variety of target classes such as enzymes, receptors, and protein-protein interactions. chemdiv.com For example, the identification of piperazine (B1678402) derivatives for Chagas disease began with an HTS campaign that screened 1.8 million compounds. nih.gov The success of such large-scale screening is dependent on the quality of the compound library and a carefully designed cascade of secondary and counter-screening assays to eliminate false positives and confirm hits. chemdiv.com

Exploration of New Therapeutic Areas and Disease Models

The diverse biological activities reported for diketopiperazines and related piperazine-containing compounds suggest that the this compound scaffold holds potential in a wide range of therapeutic areas. nih.goveurekaselect.commdpi.com Beyond their established roles, researchers are exploring their utility in autoimmune diseases, various cancers, and neurological disorders. nih.govnih.govnih.gov

A significant area of emerging research is the investigation of these compounds as inhibitors of Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9, which are implicated in autoimmune diseases like systemic lupus erythematosus. nih.govgoogle.com The development of relevant animal disease models is crucial for evaluating the in vivo efficacy of these new potential applications. For instance, mouse models of tuberculosis and acute toxicity models have been used to assess the promise and potential drawbacks of related pyridopyrazine compounds. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Biological Target/Mechanism Reference
Autoimmune Diseases TLR7, TLR8, and TLR9 antagonists nih.govgoogle.com
Cancer Tubulin polymerization inhibition, antiproliferative activity rsc.orgnih.gov
Infectious Diseases Antimicrobial and antifungal activity nih.govekb.eg

| Neurological Disorders | Mu-opioid receptor antagonism | nih.gov |

Integration with Advanced Drug Delivery Systems Research

The effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentration. Many promising compounds, including those based on the piperazinedione scaffold, may face challenges such as poor solubility or limited bioavailability. Advanced drug delivery systems offer a means to overcome these limitations. mdpi.com

Future research will focus on integrating this compound derivatives with various drug delivery technologies. Nanoparticle-based systems, such as liposomes and polymeric nanoparticles, are particularly promising. mdpi.com These carriers can improve the solubility of hydrophobic drugs, protect them from degradation, and potentially offer targeted delivery to specific tissues or cells. mdpi.com Another area of exploration is the use of nanofiber scaffolds, which can provide controlled, localized release of a drug, for applications such as wound healing. mdpi.com

Combinatorial Chemistry and Library Synthesis for Structural Diversification

To fully explore the therapeutic potential of the this compound scaffold, it is essential to generate a wide variety of structurally diverse analogs. Combinatorial chemistry and parallel synthesis are powerful tools for rapidly creating large libraries of related compounds. nih.gov These techniques allow chemists to systematically modify different parts of the core structure, leading to a comprehensive exploration of the chemical space around the scaffold. rsc.org

The ability to introduce different substituents at strategic positions on the bicyclic ring system allows for the fine-tuning of properties such as potency, selectivity, and metabolic stability. nih.govpsu.edu Methodologies that allow for the selective diversification of the diketopiperazine core are crucial for building these libraries. nih.gov For example, strategies have been developed to functionalize the scaffold at various positions, enabling the attachment of a wide range of chemical groups. nih.gov These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing chemical syntheses that are more environmentally friendly. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com Applying these principles to the synthesis of this compound and its derivatives is an important area for future research.

This includes the use of greener solvents, the development of catalytic reactions that replace stoichiometric reagents, and the design of processes with high atom economy. mdpi.com For instance, photoredox catalysis using visible light offers a sustainable and milder alternative to traditional synthetic methods. mdpi.comrsc.org The use of purely organic photocatalysts can further enhance the green credentials of a synthesis by avoiding potentially toxic and costly transition metals. mdpi.com As synthetic methodologies for this scaffold continue to evolve, the incorporation of green chemistry principles will be essential for ensuring the long-term sustainability of its production.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione derivatives?

  • Methodological Answer : Derivatives of this compound are typically synthesized via cyclization reactions of dipeptide precursors or solid-phase peptide synthesis. For example, cyclocondensation of leucine and proline residues under acidic conditions can yield the bicyclic diketopiperazine core. Structural modifications are achieved by introducing substituents during precursor synthesis, followed by purification using column chromatography and characterization via NMR and mass spectrometry .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigning proton and carbon signals to confirm the bicyclic framework and substituent positions (e.g., ¹H-NMR peaks for NH groups at δ 7.9–8.1 ppm and carbonyl carbons at ~170 ppm in ¹³C-NMR) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifying molecular ion peaks (e.g., m/z 210.27 for C₁₁H₁₈N₂O₂) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detecting carbonyl stretches (~1650–1680 cm⁻¹) and NH vibrations (~3280 cm⁻¹) .

Q. What are the standard protocols for evaluating the compound’s purity and stability?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–280 nm) and mobile phases like acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss under controlled heating .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy across studies?

  • Methodological Answer : Discrepancies in minimum inhibitory concentrations (MICs) may arise from strain-specific resistance or experimental variables. To address this:

  • Comparative Assays : Standardize protocols (e.g., broth microdilution) against reference strains (e.g., Bacillus subtilis, Escherichia coli) .
  • Genomic Analysis : Screen bacterial targets (e.g., peptidoglycan biosynthesis enzymes) for mutations affecting susceptibility .
  • Bioactivity Data : MIC ranges from 5–100 µg/mL against Gram-positive bacteria (e.g., B. subtilis: 10 µg/mL) vs. weaker antifungal activity (>50 µg/mL) .

Q. What methodologies identify the molecular targets of this compound in bacterial cells?

  • Methodological Answer :

  • Proteomic Profiling : Use 2D gel electrophoresis or SILAC (stable isotope labeling by amino acids) to detect protein expression changes after treatment .
  • Molecular Docking : Simulate binding interactions with enzymes like dihydrofolate reductase or penicillin-binding proteins .
  • Gene Knockout Libraries : Validate targets by testing susceptibility in E. coli Keio collection strains .

Q. How can the compound’s antioxidant activity be evaluated in cancer cell models?

  • Methodological Answer :

  • Reactive Oxygen Species (ROS) Assays : Measure ROS scavenging using fluorescent probes (e.g., DCFH-DA) in triple-negative breast cancer cells (MDA-MB-468) .
  • Gene Expression Profiling : Quantify antioxidant genes (e.g., SOD1, CAT) via qRT-PCR .
  • In Silico Studies : Predict redox-active sites using density functional theory (DFT) calculations .

Q. What strategies optimize the enantiomeric purity of synthetic derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Asymmetric Catalysis : Employ organocatalysts (e.g., L-proline) during cyclization to control stereochemistry .
  • X-ray Crystallography : Resolve absolute configurations (e.g., (3S,8aR) stereochemistry) .

Data Contradiction Analysis

Q. Why does the compound exhibit stronger antibacterial activity against Gram-positive vs. Gram-negative bacteria?

  • Methodological Answer :

  • Membrane Permeability : Gram-positive bacteria lack outer membranes, facilitating compound penetration. Use liposome permeability assays to compare uptake .
  • Efflux Pump Activity : Quantify expression of multidrug resistance (MDR) pumps (e.g., AcrAB-TolC in E. coli) via RT-PCR .

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Feasible Synthetic Routes

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Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
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Reactant of Route 2
Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.